molecular formula C12H18Cl2N2 B3060565 2H-Pyrazino[2,1-a]isoquinoline, 1,3,4,6,7,11b-hexahydro-, dihydrochloride, (R)- CAS No. 5315-02-6

2H-Pyrazino[2,1-a]isoquinoline, 1,3,4,6,7,11b-hexahydro-, dihydrochloride, (R)-

Cat. No.: B3060565
CAS No.: 5315-02-6
M. Wt: 261.19
InChI Key: WPASCARMJJLMHJ-LTCKWSDVSA-N
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Description

2H-Pyrazino[2,1-a]isoquinoline, 1,3,4,6,7,11b-hexahydro-, dihydrochloride, ®- is a complex organic compound with the molecular formula C12H18Cl2N2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Pyrazino[2,1-a]isoquinoline, 1,3,4,6,7,11b-hexahydro-, dihydrochloride, ®- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process might include continuous flow reactors and automated systems to maintain consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2H-Pyrazino[2,1-a]isoquinoline, 1,3,4,6,7,11b-hexahydro-, dihydrochloride, ®- can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2H-Pyrazino[2,1-a]isoquinoline, 1,3,4,6,7,11b-hexahydro-, dihydrochloride, ®- has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2H-Pyrazino[2,1-a]isoquinoline, 1,3,4,6,7,11b-hexahydro-, dihydrochloride, ®- involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

    2H-Pyrazino[2,1-a]isoquinoline: A structurally related compound with similar core features.

    Isoquinoline derivatives: Compounds with variations in the isoquinoline structure, exhibiting different properties and activities.

Uniqueness

2H-Pyrazino[2,1-a]isoquinoline, 1,3,4,6,7,11b-hexahydro-, dihydrochloride, ®- is unique due to its specific stereochemistry and the presence of the dihydrochloride salt, which may influence its solubility, stability, and biological activity compared to other similar compounds.

Properties

IUPAC Name

(11bR)-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2.2ClH/c1-2-4-11-10(3-1)5-7-14-8-6-13-9-12(11)14;;/h1-4,12-13H,5-9H2;2*1H/t12-;;/m0../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPASCARMJJLMHJ-LTCKWSDVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCNCC2C3=CC=CC=C31.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2CCNC[C@H]2C3=CC=CC=C31.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5315-02-6
Record name Azaquinzole dihydrochloride, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005315026
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AZAQUINZOLE DIHYDROCHLORIDE, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SI2OT8MH7B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2H-Pyrazino[2,1-a]isoquinoline, 1,3,4,6,7,11b-hexahydro-, dihydrochloride, (R)-
Reactant of Route 2
2H-Pyrazino[2,1-a]isoquinoline, 1,3,4,6,7,11b-hexahydro-, dihydrochloride, (R)-
Reactant of Route 3
2H-Pyrazino[2,1-a]isoquinoline, 1,3,4,6,7,11b-hexahydro-, dihydrochloride, (R)-
Reactant of Route 4
2H-Pyrazino[2,1-a]isoquinoline, 1,3,4,6,7,11b-hexahydro-, dihydrochloride, (R)-
Reactant of Route 5
2H-Pyrazino[2,1-a]isoquinoline, 1,3,4,6,7,11b-hexahydro-, dihydrochloride, (R)-
Reactant of Route 6
2H-Pyrazino[2,1-a]isoquinoline, 1,3,4,6,7,11b-hexahydro-, dihydrochloride, (R)-

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